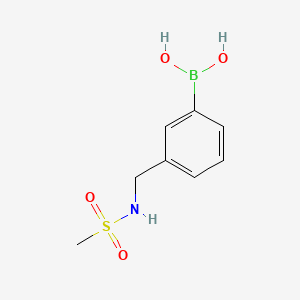

(3-(Methylsulfonamidomethyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(methanesulfonamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-15(13,14)10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSWJJOLFPIDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624585 | |

| Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-39-7 | |

| Record name | B-[3-[[(Methylsulfonyl)amino]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 850568-39-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-(Methylsulfonamidomethyl)phenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (3-(Methylsulfonamidomethyl)phenyl)boronic acid

Abstract

This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, making it a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a methylsulfonamide group, which can engage in hydrogen bonding and modulate physicochemical properties.[1] This guide provides a comprehensive, two-part synthetic protocol for researchers, scientists, and drug development professionals. It details the preparation of the key intermediate, (3-(bromomethyl)phenyl)boronic acid, followed by its conversion to the final target compound. The causality behind experimental choices, detailed procedural steps, characterization methods, and critical safety considerations are thoroughly discussed to ensure scientific integrity and reproducibility.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule, this compound, is most efficiently approached via a two-stage process. The retrosynthetic analysis reveals two key disconnections:

-

C-N Bond Formation: The final step involves the formation of the sulfonamide's C-N bond via a nucleophilic substitution reaction. This positions (3-(bromomethyl)phenyl)boronic acid as a critical electrophilic precursor and deprotonated methanesulfonamide as the nucleophile.

-

C-B Bond Formation: The (3-(bromomethyl)phenyl)boronic acid intermediate can be synthesized from a commercially available di-halogenated benzene, such as 1-bromo-3-iodobenzene or 1,3-dibromobenzene.[2] This involves a lithium-halogen exchange followed by borylation with a trialkyl borate.[2][3]

This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Key Intermediate: (3-(Bromomethyl)phenyl)boronic acid

The initial stage of the synthesis focuses on creating the boronic acid functionality on the phenyl ring. While several methods exist, the protocol described here involves a selective lithium-halogen exchange on 1,3-dibromobenzene at low temperatures, followed by quenching with an electrophilic boron source.

Causality of Experimental Design:

-

Low Temperature (-78 °C): The use of n-butyllithium (n-BuLi) for lithium-halogen exchange must be conducted at cryogenic temperatures.[2][4] This is critical to prevent side reactions, such as the deprotonation of the solvent (THF) or reaction at the second bromine position, which would lead to the formation of diborylated byproducts.[4]

-

Reagent Stoichiometry: A slight excess of n-BuLi (e.g., 1.1 equivalents) is used to ensure complete consumption of the starting material. Similarly, a slight excess of the trialkyl borate ensures the efficient trapping of the generated aryllithium intermediate.[2]

-

Acidic Workup: The reaction is quenched with an acid (e.g., HCl) to hydrolyze the initially formed boronate ester to the desired boronic acid.

Experimental Protocol: (3-(Bromomethyl)phenyl)boronic acid

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,3-Dibromobenzene | 235.91 | 10.0 g | 42.4 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| n-Butyllithium (2.5 M in hexanes) | - | 18.6 mL | 46.6 |

| Triisopropyl borate | 188.08 | 9.5 g (11.9 mL) | 50.9 |

| Hydrochloric Acid (2 M) | - | 100 mL | - |

| Ethyl Acetate | - | 3 x 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dibromobenzene (10.0 g, 42.4 mmol). Dissolve it in anhydrous tetrahydrofuran (200 mL) under a nitrogen or argon atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (18.6 mL of a 2.5 M solution in hexanes, 46.6 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for an additional 60 minutes.[2]

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (11.9 mL, 50.9 mmol) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]

-

Workup and Extraction: Cool the flask in an ice bath and slowly add 2 M hydrochloric acid (100 mL) to quench the reaction. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield (3-bromophenyl)boronic acid.

-

Note: The direct synthesis of (3-(bromomethyl)phenyl)boronic acid from this intermediate would require a subsequent bromination step of the methyl group if starting from 3-methylphenylboronic acid. A more direct, albeit challenging, route starts from 3-bromobenzyl bromide and introduces the boronic acid functionality. The protocol above yields the precursor to the bromomethyl intermediate. For the purpose of this guide, we will assume the commercially available (3-(bromomethyl)phenyl)boronic acid is used in Part II.[5][6]

-

Part II: Synthesis of this compound

This stage involves the nucleophilic substitution of the benzylic bromide with methanesulfonamide. The sulfonamide nitrogen is first deprotonated with a non-nucleophilic base to form a potent nucleophile, which then displaces the bromide.

Causality of Experimental Design:

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is ideal. It efficiently deprotonates the sulfonamide without competing in the substitution reaction. The use of LiH in DMF has also been reported for similar transformations.[7]

-

Aprotic Polar Solvent: A solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction mechanism.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material, preventing the formation of degradation products from prolonged heating.

Experimental Protocol: this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (3-(Bromomethyl)phenyl)boronic acid | 214.85 | 5.0 g | 23.3 |

| Methanesulfonamide | 95.12 | 2.43 g | 25.6 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.02 g | 25.6 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Ethyl Acetate | - | 200 mL | - |

| Saturated NH₄Cl (aq) | - | 50 mL | - |

| Deionized Water | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Preparation of Nucleophile: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add methanesulfonamide (2.43 g, 25.6 mmol) and anhydrous DMF (50 mL). Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.02 g of 60% dispersion, 25.6 mmol) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Nucleophilic Substitution: Dissolve (3-(bromomethyl)phenyl)boronic acid (5.0 g, 23.3 mmol) in anhydrous DMF (50 mL) and add it dropwise to the sulfonamide salt suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench it by slowly adding saturated aqueous ammonium chloride solution (50 mL). Add deionized water (100 mL) and transfer the mixture to a separatory funnel.

-

Extraction and Purification: Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Caption: Step-by-step experimental workflow diagram.

Characterization and Validation

To confirm the identity and purity of the final product, a suite of analytical techniques should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals: a singlet for the methyl protons of the sulfonamide group (~2.9-3.1 ppm), a doublet for the methylene (-CH₂-) protons (~4.2-4.4 ppm), a triplet for the N-H proton, and a complex multiplet pattern for the aromatic protons in the region of 7.2-7.8 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

-

¹¹B NMR Spectroscopy: This is a crucial technique for characterizing boronic acids. A signal in the range of 19-30 ppm is indicative of the trigonal planar (sp²) boronic acid.[8][9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the calculated molecular formula (C₈H₁₂BNO₄S).

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid product.

Safety Considerations

-

n-Butyllithium: A highly pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under an inert atmosphere using proper syringe techniques.

-

(3-(Bromomethyl)phenyl)boronic acid: This compound is a lachrymator and is harmful if inhaled or comes into contact with skin.[5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydride: A flammable solid that reacts exothermically with water to produce flammable hydrogen gas. It should be handled with care, away from any sources of moisture.

-

Solvents: THF and DMF are flammable and should be handled with care. DMF is a reproductive toxin.

Conclusion

The synthesis of this compound is a robust, multi-step process that yields a highly functionalized building block for advanced chemical synthesis. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce this compound. Careful execution, adherence to safety protocols, and thorough analytical validation are paramount to achieving a successful outcome. The availability of this protocol facilitates the exploration of new chemical entities in drug discovery and materials science that leverage the unique properties of this versatile molecule.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 3-(溴甲基)苯硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3-(Methylsulfonamidomethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of (3-(Methylsulfonamidomethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for its preparation and use.

Introduction: The Significance of this compound in Drug Discovery

This compound is an arylboronic acid derivative of significant interest in the pharmaceutical industry. Its utility stems from its bifunctional nature: the boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds[1][2]. The methylsulfonamidomethyl substituent, on the other hand, can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its solubility, metabolic stability, and target binding affinity. The strategic placement of this group at the meta-position of the phenyl ring provides a specific vector for molecular elaboration in the design of novel therapeutic agents.

Strategic Synthesis Pathway

The most logical and efficient synthetic route to this compound commences with a commercially available starting material, 3-cyanophenylboronic acid. The synthesis unfolds in two key transformations:

-

Reduction of the Nitrile: The cyano group of 3-cyanophenylboronic acid is reduced to a primary aminomethyl group to furnish (3-aminomethyl)phenyl)boronic acid.

-

N-Sulfonylation: The resulting primary amine is then reacted with methanesulfonyl chloride to yield the final product, this compound.

This strategy is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: (3-Aminomethyl)phenyl)boronic acid

The pivotal step in this synthesis is the chemoselective reduction of the nitrile functionality in the presence of the boronic acid group. Catalytic hydrogenation is a preferred method for this transformation, offering high yields and operational simplicity.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: A combination of Raney Nickel and potassium borohydride (KBH₄) in ethanol is a highly effective and mild system for the reduction of nitriles to primary amines[3]. Raney Nickel is a robust hydrogenation catalyst, while KBH₄ acts as the hydride source. This system is known for its high selectivity for the formation of primary amines, minimizing the formation of secondary and tertiary amine byproducts that can arise from the reaction of the intermediate imine with the product amine[3]. The reaction proceeds under mild conditions, which is crucial to prevent decomposition of the boronic acid moiety.

-

Solvent Selection: Anhydrous ethanol is a suitable solvent for this reaction as it readily dissolves the starting material and the borohydride reagent, and is compatible with the Raney Nickel catalyst[3].

-

Temperature Control: The reaction is typically carried out at room temperature to ensure high selectivity and prevent over-reduction or side reactions[3]. For aromatic nitriles, slightly elevated temperatures (e.g., 50 °C) can be employed to increase the reaction rate if necessary[3].

Detailed Experimental Protocol: Reduction of 3-Cyanophenylboronic acid

Materials:

-

3-Cyanophenylboronic acid (contains varying amounts of anhydride)

-

Raney Nickel (slurry in water)

-

Potassium borohydride (KBH₄)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry with deionized water until the washings are neutral. Then, wash with anhydrous ethanol to remove water. The catalyst should be kept wet with ethanol at all times to prevent ignition upon contact with air[4].

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add 3-cyanophenylboronic acid (1.0 eq.). Add anhydrous ethanol to dissolve the starting material.

-

Addition of Reagents: Carefully add the prepared Raney Nickel catalyst (approx. 1.0 eq. by moist weight) to the stirred solution[3]. Then, add potassium borohydride (4.0 eq.) portion-wise to control the initial effervescence[3].

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For aromatic nitriles, the reaction may be gently heated to 50 °C to facilitate completion[3].

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and water. Adjust the pH of the aqueous layer to acidic (pH ~2) with HCl to protonate the amine and facilitate its dissolution in the aqueous phase. Separate the layers. Wash the organic layer with acidic water. Combine the aqueous layers and basify to pH ~10 with NaOH. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (3-aminomethyl)phenyl)boronic acid, which can be used in the next step without further purification or can be isolated as its hydrochloride salt for better stability.

Caption: Experimental workflow for the reduction of 3-cyanophenylboronic acid.

Part 2: N-Sulfonylation to Yield this compound

The final step involves the formation of the sulfonamide bond by reacting the newly formed primary amine with methanesulfonyl chloride.

Causality Behind Experimental Choices:

-

Reagent Selection: Methanesulfonyl chloride is a highly reactive and common reagent for the formation of methanesulfonamides from primary and secondary amines[5].

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction. This drives the reaction to completion[5]. An excess of the base is typically used.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for this reaction as they are inert to the reaction conditions and readily dissolve the reactants[5].

-

Temperature Control: The addition of methanesulfonyl chloride is highly exothermic. Therefore, the reaction is performed at 0 °C to control the reaction rate, prevent side reactions, and ensure safety[5].

Detailed Experimental Protocol: N-Sulfonylation

Materials:

-

(3-Aminomethyl)phenyl)boronic acid (from Part 1)

-

Methanesulfonyl chloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system (optional)

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve (3-aminomethyl)phenyl)boronic acid (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM[5].

-

Addition of Sulfonylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-30 minutes, ensuring the temperature remains at 0 °C[5].

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC until the starting amine is consumed[5].

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine[5].

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound[5].

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂BNO₄S | [6] |

| Molecular Weight | 229.06 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 246-248 °C | [6] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, a singlet for the methyl group of the sulfonamide, a doublet for the benzylic methylene protons, and a broad singlet for the sulfonamide N-H proton. The boronic acid protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon of the sulfonamide, and the benzylic methylene carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the methylsulfonyl group or the boronic acid moiety. Natural isotopic abundance of boron (¹⁰B and ¹¹B) will result in a characteristic M+1 peak[7].

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids, with the chemical shift indicating the coordination state of the boron atom[8].

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

This compound is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs[1][9].

Reaction Mechanism Overview:

The Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles through three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights:

Safety and Handling

-

3-Cyanophenylboronic Acid: This compound is a nitrile and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Raney Nickel: This catalyst is pyrophoric and can ignite spontaneously in the air, especially when dry. It should always be handled as a slurry in water or ethanol and never allowed to dry completely[4].

-

Potassium Borohydride: This is a flammable solid that reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area away from sources of ignition[3].

-

Methanesulfonyl Chloride: This is a corrosive and lachrymatory liquid. It reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[5].

-

This compound: This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions should be followed, including the use of PPE.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be accomplished in two high-yielding steps from a commercially available precursor. Its utility as a versatile building block in medicinal chemistry, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, makes it a valuable tool for the synthesis of novel drug candidates. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists in the field of drug development to confidently prepare and utilize this important compound.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. amt.copernicus.org [amt.copernicus.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. m.youtube.com [m.youtube.com]

(3-(Methylsulfonamidomethyl)phenyl)boronic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (3-(Methylsulfonamidomethyl)phenyl)boronic Acid

Introduction

Boronic acids have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Their general stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures.[2] Among the vast library of available boronic acids, this compound is a noteworthy reagent that combines the reactivity of the boronic acid moiety with the desirable physicochemical properties imparted by a sulfonamide group. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.

Compound Identification and Physicochemical Properties

This compound, also known as 3-(Methylsulfonylamino)phenylboronic acid, is a white to light-yellow solid at room temperature.[3] Its structure features a phenylboronic acid scaffold with a methylsulfonamide substituent at the meta-position. This substitution pattern significantly influences the molecule's electronic properties and solubility, making it a valuable intermediate in synthetic chemistry.

dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2773535&t=l", label=""]; caption [label="this compound", fontsize=10]; } . Figure 1: 2D Structure of the title compound.

The key identifiers and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | [3-(methanesulfonamido)phenyl]boronic acid | [4] |

| Synonyms | 3-(Methylsulfonylamino)phenylboronic acid | [5] |

| CAS Number | 148355-75-3 | [4][5] |

| Molecular Formula | C₇H₁₀BNO₄S | [4][5] |

| Molecular Weight | 215.03 g/mol | [5] |

| Physical Form | Solid, White to Light yellow powder/crystal | [3] |

| Melting Point | 90-96 °C | |

| Boiling Point | 433.7 ± 55.0 °C at 760 mmHg | |

| SMILES | CS(=O)(=O)NC1=CC=CC(=C1)B(O)O | [6] |

| InChI Key | XUIQQIRLFMCWLN-UHFFFAOYSA-N | [6] |

Synthesis and Purification

While numerous custom synthesis providers offer this compound, understanding its preparation is crucial for process development and troubleshooting. A prevalent and logical strategy for synthesizing substituted phenylboronic acids involves the modification of a pre-existing functionalized phenylboronic acid. In this case, the most direct route is the sulfonylation of 3-aminophenylboronic acid.

The causality for this choice rests on the commercial availability and established reactivity of 3-aminophenylboronic acid. The amino group serves as a nucleophilic handle for reaction with an electrophilic sulfonylating agent, such as methanesulfonyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Representative Experimental Protocol: Synthesis

Causality: This protocol is designed to ensure complete reaction while minimizing side reactions, such as hydrolysis of the sulfonyl chloride or oligomerization of the boronic acid. The use of an anhydrous solvent is critical, and the initial cooling to 0 °C controls the exothermic reaction between the amine and the sulfonyl chloride.

-

Preparation: To a stirred solution of 3-aminophenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable non-nucleophilic base such as pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Reaction: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the structure and purity of the compound. While specific spectra are proprietary to suppliers, the expected analytical data are well-established.[7]

| Analysis | Expected Observations |

| ¹H NMR | Aromatic protons in the meta-substituted pattern (typically 3-4 signals between 7.0-8.0 ppm). A singlet for the methyl (CH₃) protons of the sulfonamide group (around 3.0 ppm). A broad singlet for the boronic acid -OH protons (variable, may exchange with D₂O). A singlet for the sulfonamide N-H proton. |

| ¹³C NMR | Aromatic carbons (typically 4-6 signals between 120-140 ppm). The carbon atom directly attached to the boron (C-B bond) may be broad or unobserved, a common phenomenon for organoboranes.[8] A signal for the methyl carbon (around 40 ppm). |

| Mass Spec (ESI) | Expected [M+H]⁺ or [M-H]⁻ ions corresponding to the molecular weight (215.03). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), O-H stretching (broad, ~3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong S=O stretching (asymmetric and symmetric, ~1350 and ~1150 cm⁻¹). |

Chemical Reactivity and Applications

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.

The Suzuki-Miyaura Cross-Coupling Reaction

The success of the Suzuki reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the key transmetalation step. The sulfonamide group is robust and stable under typical Suzuki conditions, making this reagent a reliable building block.

Representative Experimental Protocol: Suzuki Coupling

Causality: This protocol, adapted from patent literature, uses a robust palladium catalyst ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), or Pd(dppf)Cl₂) known for its high efficiency and functional group tolerance. The choice of base (potassium carbonate) and solvent system is crucial for solubility and effective boronic acid activation. The reaction is heated to ensure a reasonable reaction rate.

-

Preparation: In a microwave vial or reaction tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).[9]

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent/Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water). Finally, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 - 0.1 eq).[9]

-

Reaction: Heat the mixture to 100-130 °C, either conventionally or in a microwave reactor, for 1-16 hours until the reaction is complete as monitored by LC-MS.[9]

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate. The resulting crude product is then purified via flash chromatography or recrystallization to yield the desired biaryl product.

Applications in Medicinal Chemistry

This specific boronic acid has been utilized as a key building block in the synthesis of complex heterocyclic molecules targeted for drug discovery programs. For instance, it has been used in the synthesis of substituted 3,4-Dihydroquinoxalin-2(1H)-ones and N-(6-cyano-4-aryl-pyrrolo[3,4-d]pyrimidin-2-yl)acetamides, structures that are relevant in the development of novel therapeutics.[9][10] The sulfonamide moiety is a common pharmacophore that can act as a hydrogen bond donor and acceptor, improving target engagement and pharmacokinetic properties.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation.[3][4] It may also be harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container under an inert atmosphere.[3] It is hygroscopic and should be kept in a cool, dry place away from moisture.[3] Recommended storage temperatures range from room temperature to refrigerated conditions (<15°C) for long-term stability.[3]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the construction of biaryl linkages via the Suzuki-Miyaura reaction. Its synthesis is straightforward, and its reactivity is well-defined. The presence of the sulfonamide group provides a handle for modulating the physicochemical properties of target molecules, making it a highly relevant reagent for researchers in drug discovery and materials science. Proper handling and storage are essential to maintain its integrity and ensure safe and reproducible results.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3-(Methylsulfonamido)phenyl]boronic Acid | 148355-75-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S | CID 2773535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 148355-75-3 | 3-(Methylsulphonylamino)benzeneboronic acid | Organoborons | Ambeed.com [ambeed.com]

- 7. 3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID(148355-75-3) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. DE102017005089A1 - Substitulerte 3,4-Dihydrochinoxalin-2(1H)-one - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: The Significance of (3-(Methylsulfonamidomethyl)phenyl)boronic acid in Modern Chemistry

An In-depth Technical Guide to the Physical Properties of (3-(Methylsulfonamidomethyl)phenyl)boronic acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific protocols for the characterization of boronic acids. The guide details the compound's structural features, physicochemical parameters, and offers validated, step-by-step methodologies for its empirical analysis. The rationale behind each experimental choice is elucidated to ensure a deep understanding and reproducibility of the described methods.

This compound belongs to the versatile class of organoboron compounds that have become indispensable in organic synthesis and medicinal chemistry. The defining feature of boronic acids, the C–B(OH)₂ functional group, allows for a diverse range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, the ability of the boronic acid moiety to form reversible covalent bonds with diols has positioned these compounds as key players in the development of chemical sensors, drug delivery systems, and enzyme inhibitors.

The specific structure of this compound, which incorporates a methylsulfonamido group, introduces unique properties. The sulfonamide moiety can participate in hydrogen bonding, influencing the compound's solubility, crystal packing, and interactions with biological targets. A thorough understanding of its physical properties is, therefore, a critical prerequisite for its effective application in any research or development context.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is fundamental to its application, from designing reaction conditions to predicting its pharmacokinetic profile. The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Source(s) |

| CAS Number | 850568-39-7 | |

| Molecular Formula | C₈H₁₂BNO₄S | |

| Molecular Weight | 229.06 g/mol | N/A |

| Appearance | Solid | |

| Melting Point | 246-248 °C | |

| Purity | ≥ 97% | |

| Storage Conditions | Store at room temperature |

Note on Stability: Boronic acids, as a class, can be susceptible to degradation, particularly through protodeboronation, oxidation, or polymerization, processes that can be accelerated by heat and the presence of a base.[1] While many are stable on the benchtop, for long-term storage, it is advisable to keep the compound in a cool, dry place, potentially under an inert atmosphere, especially if high purity is critical for subsequent applications.

Experimental Characterization Protocols

The following protocols provide a robust framework for the empirical determination and verification of the physical properties of this compound.

Structural Verification: NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques for the unambiguous confirmation of a molecule's chemical structure and molecular weight.

Step-by-Step Protocol:

-

Sample Preparation (NMR): Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transfer to an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons. The spectrum should be consistent with the expected structure, showing signals for the aromatic protons, the methylene bridge, and the methyl group of the sulfonamide.

-

¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum to confirm the number and types of carbon environments in the molecule.

-

Mass Spectrometry Analysis: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to determine the accurate mass of the molecular ion.

Determination of Melting Point

Rationale: The melting point is a key indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline substance, while a broad range can suggest the presence of impurities.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small amount of the compound and pack it into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Heat the sample at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profiling

Rationale: Solubility is a critical parameter for any compound intended for use in biological systems or as a reagent in solution-phase reactions. For boronic acids, solubility can vary significantly depending on the solvent's polarity and pH.[2][3]

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Equilibrium Solubility Determination:

-

Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the samples to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization protocols.

Caption: Workflow for the structural verification of this compound.

Caption: Step-by-step workflow for determining the solubility of the target compound.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound and provided a detailed framework for its empirical characterization. By following the outlined protocols, researchers and drug development professionals can obtain reliable and reproducible data, which is crucial for the successful application of this versatile compound. A thorough understanding of these fundamental properties will undoubtedly facilitate its use in the synthesis of novel chemical entities and the development of new therapeutic agents.

References

An In-depth Technical Guide to (3-(Methylsulfonamidomethyl)phenyl)boronic acid (CAS 850568-39-7)

Introduction: The Emerging Role of Substituted Phenylboronic Acids in Modern Drug Discovery

The landscape of medicinal chemistry has been significantly shaped by the advent and refinement of cross-coupling reactions, with the Suzuki-Miyaura reaction standing as a cornerstone for the construction of carbon-carbon bonds.[1] Central to this transformation are organoboron compounds, particularly arylboronic acids, which have transitioned from niche reagents to indispensable building blocks in drug discovery programs.[2][3] Their appeal lies in their general stability, low toxicity, and remarkable versatility in forming biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[1][4]

This guide focuses on a specific, yet highly valuable, member of this class: (3-(Methylsulfonamidomethyl)phenyl)boronic acid (CAS 850568-39-7). The incorporation of the methylsulfonamidomethyl moiety at the meta position of the phenylboronic acid introduces a combination of properties that are of significant interest to medicinal chemists. The sulfonamide group is a well-established pharmacophore, known to engage in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.[5] This guide will provide a comprehensive overview of the synthesis, properties, and applications of this versatile reagent, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the interpretation of analytical data. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 850568-39-7 | [6][7][8] |

| Molecular Formula | C₈H₁₂BNO₄S | [6][8] |

| Molecular Weight | 229.06 g/mol | [6] |

| IUPAC Name | [3-(methanesulfonamidomethyl)phenyl]boronic acid | [9] |

| Synonyms | 3-{[(methylsulfonyl)amino]methyl}phenylboronic acid | [7] |

| Appearance | Solid (predicted) | [7] |

| Melting Point | 246-248 °C | [7] |

| Purity | ≥97% (typical commercial grade) | [7] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Spectroscopic Data: While raw spectra are not provided here, spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR, are available through chemical suppliers and databases such as ChemicalBook.[7] This data is crucial for confirming the identity and purity of the material before use.

Synthesis of this compound: A Plausible and Efficient Route

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-((3-bromophenyl)methyl)methanesulfonamide

The initial step involves the reaction of 3-bromobenzylamine with methanesulfonyl chloride to form the corresponding sulfonamide. This is a standard and high-yielding reaction.

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.2 eq) dropwise to the stirred solution.

-

Addition of Sulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-((3-bromophenyl)methyl)methanesulfonamide.

Step 2: Synthesis of this compound

The conversion of the aryl bromide to the boronic acid is a classic transformation, typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.[3]

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a low-temperature thermometer, under an inert atmosphere, add the N-((3-bromophenyl)methyl)methanesulfonamide (1.0 eq) from Step 1 and anhydrous tetrahydrofuran (THF, approx. 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl. Stir vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, the crude this compound can be purified by recrystallization or precipitation to afford the final product.

Key Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in drug discovery is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][4] This reaction enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a modular and efficient method for the synthesis of complex molecular architectures.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, temperatures of 120-150 °C for shorter durations (15-60 minutes) are common.[9]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][11]

-

Health Hazards: While specific toxicity data for this compound is not available, arylboronic acids, in general, may be harmful if swallowed.[11] Some have been found to be weakly mutagenic in microbial assays, and they should be handled as potentially genotoxic impurities.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8] Boronic acids can be sensitive to air and moisture.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of the methylsulfonamidomethyl group provides a handle for modulating the physicochemical and pharmacological properties of target molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions offers a reliable and efficient means to construct complex biaryl and heteroaryl structures. By following the guidelines and protocols outlined in this guide, researchers can effectively utilize this reagent to advance their drug discovery programs.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. rsc.org [rsc.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. carlroth.com [carlroth.com]

- 7. 3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID(148355-75-3) 1H NMR [m.chemicalbook.com]

- 8. 850568-39-7|this compound|BLD Pharm [bldpharm.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chempoint.com [chempoint.com]

- 11. fishersci.com [fishersci.com]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

(3-(Methylsulfonamidomethyl)phenyl)boronic acid mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of (3-(Methylsulfonamidomethyl)phenyl)boronic acid as a Covalent Mcl-1 Inhibitor

Foreword: A Paradigm of Rational Drug Design

In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of key molecular vulnerabilities within cancer cells. Among these, the B-cell lymphoma 2 (Bcl-2) family of proteins, central regulators of apoptosis, has emerged as a prime therapeutic battleground. Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of this family, is frequently overexpressed in a multitude of malignancies, conferring a potent survival advantage and resistance to conventional therapies.[1] This guide delves into the hypothetical, yet scientifically plausible, mechanism of action of this compound, a compound poised at the intersection of two powerful concepts in medicinal chemistry: the unique reactivity of the boronic acid pharmacophore and the critical importance of Mcl-1 as an anticancer target. As Senior Application Scientists, our objective is to not merely describe a potential mechanism, but to provide a comprehensive roadmap for its experimental validation, grounded in established principles and cutting-edge methodologies.

The Boronic Acid Moiety: A Versatile Tool for Covalent Targeting

The resurgence of interest in covalent inhibitors has been driven by their potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. Boronic acids represent a unique class of reversible covalent inhibitors.[2] The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues within a protein's active site, such as the hydroxyl groups of serine or threonine.[3] This interaction results in the formation of a stable, yet reversible, tetrahedral boronate adduct.

The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate complex is pH-dependent, a feature that can be exploited for selective targeting.[4] At physiological pH, the equilibrium may favor the trigonal form, but upon binding to a target protein, the local microenvironment can shift this equilibrium to favor the formation of the covalent adduct.[4] This intrinsic reactivity has been successfully harnessed in FDA-approved drugs like Bortezomib, a proteasome inhibitor that forms a covalent bond with the N-terminal threonine of the 20S proteasome.[3]

Mcl-1: A Gatekeeper of Apoptosis and a Prized Oncogenic Target

Mcl-1 is an indispensable pro-survival protein that sequesters pro-apoptotic "BH3-only" proteins like Bim, Puma, and Noxa, as well as the effector proteins Bak and Bax.[5] By binding to these pro-death molecules, Mcl-1 prevents their activation and the subsequent permeabilization of the mitochondrial outer membrane, a point of no return in the intrinsic apoptotic cascade.[5] The overexpression of Mcl-1 is a common feature in both hematological malignancies and solid tumors, where it is associated with poor prognosis and resistance to a wide array of chemotherapeutic agents.[1]

The regulation of Mcl-1 is a dynamic process, occurring at the transcriptional, translational, and post-translational levels.[6][7][8] Its short half-life makes its continuous expression critical for cell survival, rendering it a particularly attractive target for therapeutic intervention. The development of small molecules that can disrupt the Mcl-1/pro-apoptotic protein interaction is a major focus of contemporary cancer research.[9]

A Putative Dual-Pronged Mechanism of Action for this compound

We hypothesize that this compound acts as a potent and selective Mcl-1 inhibitor through a dual mechanism: high-affinity binding to the BH3 groove complemented by a reversible covalent interaction with a nearby nucleophilic residue.

-

BH3 Mimicry: The (3-(Methylsulfonamidomethyl)phenyl) moiety is proposed to mimic the α-helical BH3 domain of pro-apoptotic proteins. The phenyl ring can engage in hydrophobic interactions within the deep hydrophobic pockets of the Mcl-1 binding groove, while the methylsulfonamide group can form crucial hydrogen bonds, anchoring the molecule in place.

-

Covalent Engagement: The boronic acid group, positioned strategically by the phenylsulfonamide scaffold, is hypothesized to form a reversible covalent bond with a nucleophilic residue in or near the BH3 binding groove of Mcl-1. This covalent interaction would significantly increase the binding affinity and residence time of the inhibitor, leading to sustained target inhibition.

A Rigorous Experimental Blueprint for Mechanism of Action Elucidation

The following protocols provide a comprehensive framework for the systematic evaluation of the proposed mechanism of action.

Biochemical Assays: Quantifying Target Engagement

| Assay | Principle | Endpoint |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled BH3 peptide upon displacement by the inhibitor. | IC50 / Ki (Binding Affinity) |

| Surface Plasmon Resonance (SPR) | Monitors the binding of the inhibitor to immobilized Mcl-1 protein in real-time. | ka, kd, KD (Binding Kinetics) |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event. | KD, ΔH, ΔS (Thermodynamics) |

Protocol: Fluorescence Polarization (FP) Competition Assay

-

Reagents and Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BIM BH3 peptide (e.g., 5-FAM-BIM)

-

This compound

-

Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

-

384-well, low-volume, black, round-bottom plates

-

Plate reader with FP capabilities

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 10 µL of the inhibitor dilution.

-

Add 5 µL of a solution containing 20 nM Mcl-1 protein.

-

Add 5 µL of a solution containing 10 nM 5-FAM-BIM peptide.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cell-Based Assays: Assessing Cellular Activity and Target Engagement

| Assay | Cell Line(s) | Principle | Endpoint |

| Cell Viability (e.g., CellTiter-Glo) | Mcl-1 dependent (e.g., H929) and Mcl-1 independent (e.g., SW620) | Measures ATP levels as an indicator of cell viability. | GI50 (Growth Inhibition) |

| Caspase-3/7 Activation (e.g., Caspase-Glo) | Mcl-1 dependent cell lines | Measures the activity of executioner caspases, a hallmark of apoptosis. | Fold induction of caspase activity |

| Co-Immunoprecipitation (Co-IP) | Mcl-1 dependent cell lines | Assesses the disruption of the Mcl-1/Bim or Mcl-1/Bak protein-protein interaction in a cellular context. | Reduction in co-precipitated protein |

Protocol: Co-Immunoprecipitation (Co-IP)

-

Cell Culture and Treatment:

-

Culture Mcl-1 dependent cells (e.g., H929) to 80% confluency.

-

Treat cells with varying concentrations of this compound for 4-6 hours.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysate with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the immune complexes.

-

-

Western Blotting:

-

Wash the beads extensively and elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Mcl-1 and Bak (or Bim).

-

Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for Mcl-1 and the co-precipitated protein.

-

Normalize the amount of co-precipitated protein to the amount of immunoprecipitated Mcl-1.

-

Compare the normalized values across different treatment conditions.

-

Structural Biology: Visualizing the Binding Mode

The definitive confirmation of the proposed binding mechanism requires high-resolution structural information.

-

X-ray Co-crystallography: The primary objective would be to obtain a co-crystal structure of this compound in complex with Mcl-1. This would provide unambiguous evidence of the binding site, the specific interactions with the protein, and the geometry of the boronate adduct, if formed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be employed to study the interaction in solution. 1D and 2D NMR experiments can identify the residues of Mcl-1 that are perturbed upon inhibitor binding, providing valuable information about the binding interface.

Anticipated Results and Interpretation

A successful validation of the proposed mechanism would yield a consistent pattern of results across the described assays:

-

Biochemical Assays: The inhibitor would exhibit potent, low nanomolar binding affinity to Mcl-1 in FP and SPR assays. The SPR sensorgram would ideally show a slow dissociation rate (low kd), indicative of a long residence time on the target, which could be a consequence of the covalent interaction.

-

Cell-Based Assays: The compound would demonstrate selective cytotoxicity in Mcl-1 dependent cell lines, with a GI50 value in the nanomolar range. This would be accompanied by a dose-dependent increase in caspase-3/7 activity. Co-IP experiments would show a clear reduction in the interaction between Mcl-1 and its pro-apoptotic binding partners.

-

Structural Biology: The co-crystal structure would reveal the inhibitor bound in the BH3 groove, with the boronic acid moiety in close proximity to a nucleophilic residue, and electron density consistent with the formation of a tetrahedral boronate adduct.

Conclusion: A Launchpad for a New Class of Mcl-1 Inhibitors

The exploration of this compound as a potential Mcl-1 inhibitor provides a compelling case study in modern, mechanism-driven drug discovery. The convergence of a validated, high-value target with a versatile and reactive pharmacophore creates a fertile ground for the development of novel anticancer therapeutics. The experimental framework outlined in this guide offers a clear and rigorous path to test this hypothesis. Should the data support the proposed dual-pronged mechanism of action, it would not only validate this specific compound as a promising lead for further optimization but also pave the way for the design of a new generation of covalent Mcl-1 inhibitors with superior efficacy and the potential to overcome resistance to existing therapies.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-(Methylsulfonamido)phenyl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry

(3-(Methylsulfonamido)phenyl)boronic acid has emerged as a pivotal building block for researchers and scientists in the field of drug development. Its unique structural features—a boronic acid moiety ready for carbon-carbon bond formation and a sulfonamide group capable of engaging in crucial hydrogen bonding—make it a versatile scaffold for the synthesis of targeted therapeutics. This guide provides an in-depth review of its synthesis, physicochemical properties, and, most importantly, its application in the development of novel kinase inhibitors and other biologically active molecules. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their own discovery efforts.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and to ensure the reproducibility of experimental results.

| Property | Value | Source(s) |

| CAS Number | 148355-75-3 | [1][2] |

| Molecular Formula | C₇H₁₀BNO₄S | [1][2] |

| Molecular Weight | 215.04 g/mol | [3][4] |

| Appearance | Beige to white solid | [3] |

| Melting Point | 90-96 °C | [3][4] |

| Boiling Point | 433.7 ± 55.0 °C (Predicted) | [3][4] |

| Purity | ≥98% (Commercially available) | [2][3] |

| IUPAC Name | [3-(methanesulfonamido)phenyl]boronic acid | [5] |

| InChI Key | XUIQQIRLFMCWLN-UHFFFAOYSA-N | [3][4] |

Analytical Characterization: While specific spectra are proprietary to individual laboratories and suppliers, typical analytical data can be found in databases such as PubChem and from commercial suppliers.[5][6] Key expected signals would include:

-

¹H NMR: Aromatic protons in the range of 7-8 ppm, a singlet for the methyl group of the sulfonamide around 3 ppm, and a broad singlet for the boronic acid hydroxyl groups.

-

¹³C NMR: Aromatic carbons signals between 120-140 ppm and a methyl carbon signal around 40 ppm.

-

IR Spectroscopy: Characteristic peaks for N-H and O-H stretching, S=O stretching of the sulfonamide, and B-O stretching of the boronic acid.

Synthesis of (3-(Methylsulfonamido)phenyl)boronic Acid: A Step-by-Step Protocol

The synthesis of (3-(Methylsulfonamido)phenyl)boronic acid is a multi-step process that requires careful control of reaction conditions. The most logical and commonly employed route starts from a readily available starting material, 3-bromoaniline. The causality behind this choice lies in the ortho- and para-directing nature of the amino group, which would complicate direct sulfonation and borylation in the desired meta-position. By starting with 3-bromoaniline, the desired substitution pattern is locked in from the beginning.

The overall synthetic workflow can be visualized as follows:

Part 1: Synthesis of the Intermediate, 3-Bromo-N-methylbenzenesulfonamide

The first step involves the sulfonylation of 3-bromoaniline with methanesulfonyl chloride. The use of a base like pyridine is crucial here; it acts as a nucleophilic catalyst and also scavenges the HCl byproduct, driving the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromoaniline (1 equivalent) in anhydrous pyridine at 0 °C (ice bath).

-

Addition of Reagent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The choice of a slight excess of the sulfonylating agent ensures complete consumption of the starting aniline.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing ice and concentrated HCl. This step protonates the pyridine, making it water-soluble, and precipitates the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then a cold, non-polar solvent like hexane to remove any remaining non-polar impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-bromo-N-methylbenzenesulfonamide as a solid.[7]

Part 2: Borylation via Lithium-Halogen Exchange

The second part of the synthesis is the most critical: the conversion of the aryl bromide to a boronic acid. The method of choice is a lithium-halogen exchange followed by quenching with a borate ester. This method is highly effective for introducing a boron-containing functional group onto an aromatic ring.[1]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an organolithium reagent (n-butyllithium) necessitates strictly anhydrous conditions (dry solvents, inert atmosphere) as it readily reacts with water.

-

Low Temperature: The reaction is performed at a very low temperature (-78 °C, typically a dry ice/acetone bath) to prevent side reactions, such as the reaction of n-butyllithium with other functional groups or premature decomposition of the lithiated intermediate.

-

Borate Ester Quench: Triisopropyl borate is used as the electrophile to "trap" the aryllithium intermediate. The bulky isopropyl groups help to prevent the formation of over-borylated byproducts. The resulting boronate ester is then hydrolyzed to the desired boronic acid during the acidic work-up.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, dissolve 3-bromo-N-methylbenzenesulfonamide (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-